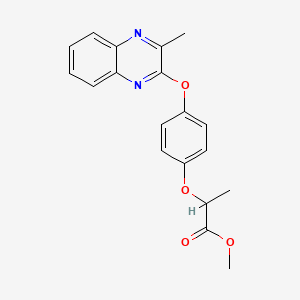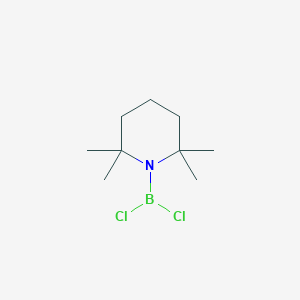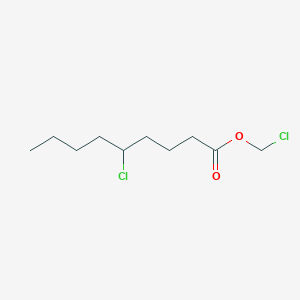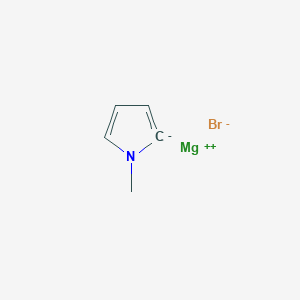
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is an organometallic compound that features a magnesium atom bonded to a bromo(1-methyl-1H-pyrrol-2-yl) group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- typically involves the reaction of 1-methyl-1H-pyrrole with magnesium and bromine. This reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to stabilize the reactive intermediates. The reaction conditions usually require low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: It can be reduced to form different organomagnesium compounds.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with electron-rich species and stabilizing transition states. This enhances the reactivity of the compound and allows for efficient bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-: Unique due to its specific structure and reactivity.
Magnesium, bromo(1-methyl-1H-pyrazol-4-yl)-: Similar in structure but differs in the heterocyclic ring, leading to different reactivity and applications.
Magnesium, bromo(1-methyl-1H-imidazol-2-yl)-: Another similar compound with a different heterocyclic ring, used in different synthetic applications.
Uniqueness
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
87236-62-2 |
|---|---|
Molekularformel |
C5H6BrMgN |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
magnesium;1-methyl-2H-pyrrol-2-ide;bromide |
InChI |
InChI=1S/C5H6N.BrH.Mg/c1-6-4-2-3-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QFMFEGQKVJEPIP-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=CC=[C-]1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
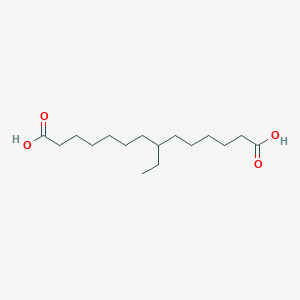
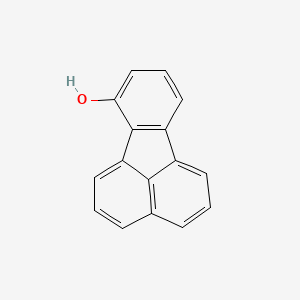
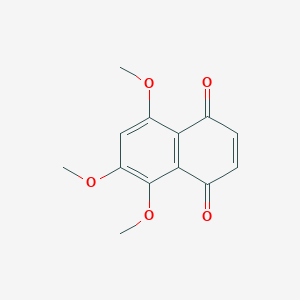
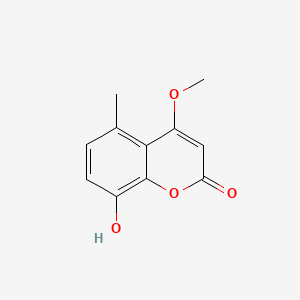
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
